REACTION_CXSMILES
|
C([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#N.C([O-])(=O)C.[NH4+].C([NH:17][C@H](C(O)=O)CS)(=O)C.CC(C)([O-])C.[Na+].C([O:32][C:33](=[O:42])[C:34](=[CH:38][N:39]([CH3:41])C)[C:35](=O)[CH3:36])C.[OH-].[Na+].Cl>O.C(O)C>[CH3:36][C:35]1[C:34]([C:33]([OH:32])=[O:42])=[CH:38][N:39]=[C:41]([C:3]2[N:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[N:17]=1 |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=N1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)=O)=CN(C)C)=O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction is chilled in an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
the suspension is chilled in an ice water bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids are washed
|
Type
|
TEMPERATURE
|
Details
|
with minimal chilled water
|
Type
|
CUSTOM
|
Details
|
The solids are then dried in vacuo
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1C(=O)O)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |